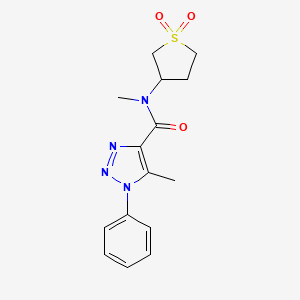

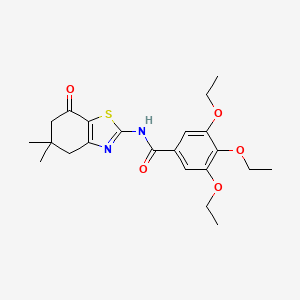

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

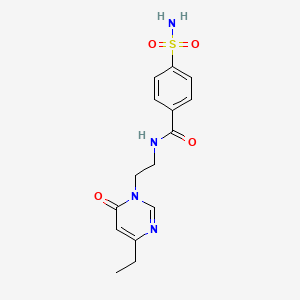

The compound seems to be related to a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been studied as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of these compounds involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have not been detailed in the sources I found .Aplicaciones Científicas De Investigación

- Application : Researchers have identified it as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. GIRK channels play crucial roles in modulating excitability in cells, particularly in the brain and peripheral tissues. This compound’s selectivity and potency make it a potential therapeutic target for indications like pain perception, epilepsy, reward/addiction, and anxiety .

- Application : In vitro studies could explore its efficacy against pathogenic bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Disc diffusion assays may reveal its zone of inhibition .

- Application : Researchers have identified derivatives with improved metabolic stability. Evaluating their pharmacokinetics (DMPK assays) could lead to better drug candidates for GIRK-related disorders .

- Application : Investigate whether this compound or its analogs affect GIRK-mediated signaling pathways in specific brain regions. Potential therapeutic areas include epilepsy, mood disorders, and addiction .

- Application : Explore the compound’s effects on heart rate regulation. GIRK1/2 subtype activation might have implications for arrhythmias or heart failure .

- Application : Consider this compound as a starting point for designing brain-penetrant pharmacological tools. Targeted drug development could benefit from compounds that specifically modulate GIRK channels .

GIRK Channel Activation

Antibacterial Activity

Metabolic Stability Enhancement

Neurological Disorders

Cardiovascular Research

Drug Development

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N,5-dimethyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-11-14(16-17-19(11)12-6-4-3-5-7-12)15(20)18(2)13-8-9-23(21,22)10-13/h3-7,13H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMBABKUFOJGNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)N(C)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)